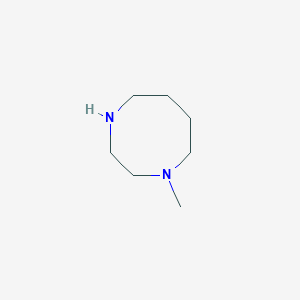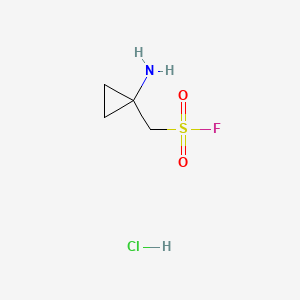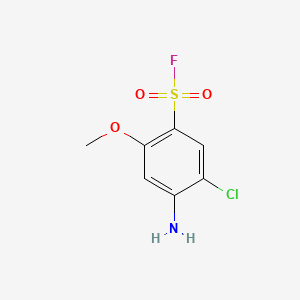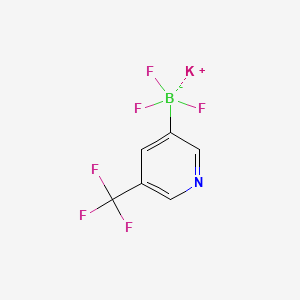
Potassium trifluoro(5-(trifluoromethyl)pyridin-3-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide is a specialized organoboron compound known for its stability and reactivity. This compound is part of the trifluoroborate family, which is widely used in various chemical reactions due to its unique properties, such as moisture and air stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide typically involves the reaction of trifluoromethyl-substituted pyridine with boron trifluoride and potassium fluoride. The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and various substituted boron compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can participate in cross-coupling reactions, forming stable carbon-boron bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups, which stabilize the boron center and enhance its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide
- Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Uniqueness
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide is unique due to its specific trifluoromethyl substitution pattern on the pyridine ring, which imparts distinct electronic properties and reactivity compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specialized synthetic applications where precise control over reactivity and stability is required .
Properties
Molecular Formula |
C6H3BF6KN |
|---|---|
Molecular Weight |
253.00 g/mol |
IUPAC Name |
potassium;trifluoro-[5-(trifluoromethyl)pyridin-3-yl]boranuide |
InChI |
InChI=1S/C6H3BF6N.K/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13;/h1-3H;/q-1;+1 |
InChI Key |
JCKRPXBMWTYTOG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CN=C1)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


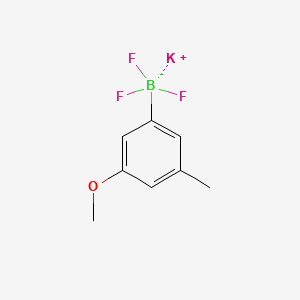
![2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine](/img/structure/B13454412.png)
![2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)
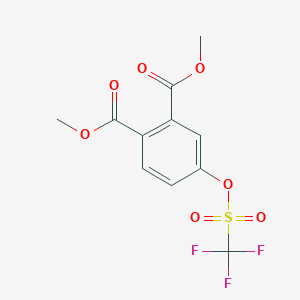
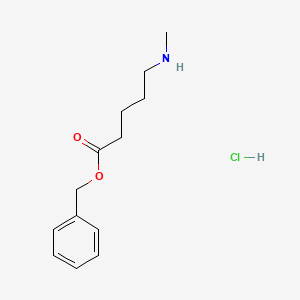

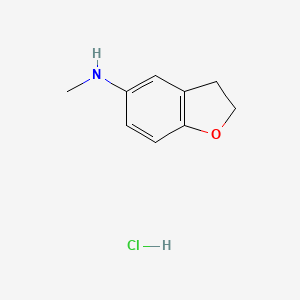
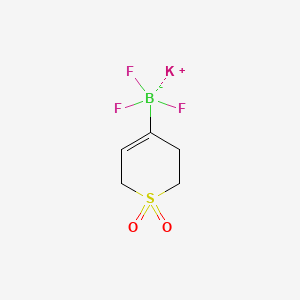
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
